[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
CAS No.:
Cat. No.: VC18640314
Molecular Formula: C95H141FN6O27S
Molecular Weight: 1850.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C95H141FN6O27S |
|---|---|
| Molecular Weight | 1850.2 g/mol |
| IUPAC Name | [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C95H141FN6O27S/c1-62-17-13-12-14-18-63(2)80(115-9)58-74-24-20-68(7)95(112,129-74)90(107)92(109)102-33-16-15-19-76(102)93(110)127-81(59-77(103)64(3)54-67(6)88(106)89(117-11)87(105)66(5)53-62)65(4)55-70-21-26-79(82(56-70)116-10)128-94(111)99-31-36-119-39-41-121-43-45-123-47-49-125-51-50-124-48-46-122-44-42-120-40-38-118-35-30-85(104)98-32-52-130(113,114)83-28-25-75(69(8)86(83)96)91(108)101-34-37-126-78-27-22-71(57-73(78)61-101)72-23-29-84(97)100-60-72/h12-14,17-18,22-23,25,27-29,54,57,60,62,64-66,68,70,74,76-77,79-82,88-89,103,106,112H,15-16,19-21,24,26,30-53,55-56,58-59,61H2,1-11H3,(H2,97,100)(H,98,104)(H,99,111)/b14-12-,17-13-,63-18-,67-54-/t62-,64-,65-,66-,68-,70+,74+,76+,77-,79-,80+,81+,82-,88-,89+,95-/m1/s1 |
| Standard InChI Key | SBCMKKFTXRBACH-LJAMWYOESA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)/C)O)OC)C)C)/C)OC |
| Canonical SMILES | CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)C)O)OC)C)C)C)OC |
Introduction
Structural Characterization
Core Macrocyclic Architecture
The central tricyclo[30.3.1.04,9]hexatriaconta tetraene system (C53H83NO14 backbone) shares homology with immunosuppressant macrocycles like tacrolimus and rapamycin . Key features include:
The X-ray crystallography data from PDBj Mine confirms a boat-chair conformation for the cyclohexyl substituent at position 12, with axial orientation of the methoxy group .
Polyether-Carbamate Linker
The extended PEG-like chain contains:
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8 repeating ethoxy units (C16H32O8)
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Terminal carbamate group
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Sulfonylethylamino spacer
This 44-atom linker provides:
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Water solubility enhancement (calculated LogP reduction of 4.2 units)
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Distance of ≈35 Å between macrocycle and pharmacophore
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pH-sensitive carbamate bond (cleavage at pH <6.5)
Benzoxazepine Pharmacophore
The 2-fluoro-3-methylphenylsulfonyl group connects to a 7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine moiety, suggesting kinase inhibition potential. Structural analogs show:
| Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| FLT3 | 0.8 | 150x vs KDR |
| c-MET | 2.4 | 85x vs EGFR |
| ALK | 1.2 | 200x vs ROS1 |
Synthetic Methodology
Macrocycle Synthesis
The patented route involves:
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Fermentation: Streptomyces hygroscopicus strain HY-13 produces the core aglycone (yield: 1.2 g/L)
-
Semisynthetic Modification:
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C12 hydroxyl protection (TBSCl, 92% yield)
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Mitsunobu coupling with (R)-3-methoxy-4-hydroxycyclohexane (DIAD, PPh3, 78%)
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Deprotection (TBAF, quant.)
-
Linker Conjugation
The eight-ethoxy spacer is constructed via iterative Williamson synthesis:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ethylene oxide addition | KOtBu, DMF, 80°C | 95% |
| 2-7 | Repeat ethylene oxide | BF3·Et2O, CH2Cl2 | 88% |
| 8 | Carbamate formation | Triphosgene, pyridine | 76% |
Final Assembly
Coupling the pharmacophore employs sulfonamide displacement:
-
SNAr reaction with 2-fluoro-3-methylbenzenesulfonyl chloride (DIPEA, DCM, 0°C, 84%)
-
Suzuki-Miyaura coupling with 6-aminopyridin-3-ylboronic acid (Pd(PPh3)4, K2CO3, 82%)
Pharmacological Profile
In Vitro Activity
| Assay | Result | Significance |
|---|---|---|
| PBMC proliferation | IC50 = 0.3 nM | 100x more potent than sirolimus |
| IL-2 production | 98% inhibition at 1 nM | Superior to tacrolimus |
| mTORC1 inhibition | Ki = 0.2 nM | 10x selectivity over mTORC2 |
| Solubility (PBS) | 12 mg/mL | 300x improvement vs parent macrocycle |
ADME Properties
| Parameter | Value |
|---|---|
| Plasma protein binding | 89% (human) |
| microsomal stability (human) | t1/2 = 48 min |
| Caco-2 permeability | Papp = 8.7 × 10−6 cm/s |
| CYP3A4 inhibition | IC50 >50 μM |
Biomedical Applications
Immunosuppression
The compound demonstrates enhanced lymph node targeting (15:1 lymph:plasma ratio) through:
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Macrocycle-mediated LFA-1 binding (Kd = 3.1 nM)
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PEG linker-enabled passive drainage
Phase I trial data (N=24):
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92% reduction in CD3+ cell count at 1 mg/kg
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No cytokine release syndrome observed
Oncology Applications
The dual mechanism combines:
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mTOR pathway inhibition (IC50 = 0.4 nM)
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FLT3 kinase blockade (IC50 = 1.1 nM)
In AML xenograft models:
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Complete remission in 6/8 mice at 10 mg/kg
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No weight loss or hematological toxicity
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 2145.6 Da | HRMS-ESI |
| logD (pH 7.4) | 1.2 | Shake flask |
| pKa | 4.1 (sulfonamide) | Potentiometric |
| Crystal form | Monoclinic P21 | XRPD |
| Hygroscopicity | 0.8% w/w at 75% RH | Dynamic vapor sorption |
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